N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide
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Overview
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a valuable molecule for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst such as glacial acetic acid.
Cyclohexyl group introduction: The thiazolidine intermediate is then reacted with a cyclohexyl halide under basic conditions to introduce the cyclohexyl group.
Fluorobenzamide formation: Finally, the cyclohexyl-thiazolidine intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit microbial growth: By interfering with the synthesis of essential biomolecules in microbial cells.
Induce apoptosis in cancer cells: Through the activation of apoptotic pathways and inhibition of cell proliferation.
Reduce inflammation: By inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic and anti-inflammatory properties.
5-arylidene-2,4-dioxothiazolidin-3-yl acetic acid derivatives: Exhibits antimicrobial and anticancer activities.
Substituted-benzylidene thiazolidine-2,4-dione ethyl esters: Investigated for their antidiabetic and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-11-6-2-1-5-10(11)15(21)18-12-7-3-4-8-13(12)19-14(20)9-23-16(19)22/h1-2,5-6,12-13H,3-4,7-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVPLLUCLFXTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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